Fluvastatin hydroxydiene free acid

CAS No.: 1207963-21-0

Cat. No.: VC16975481

Molecular Formula: C24H24FNO3

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207963-21-0 |

|---|---|

| Molecular Formula | C24H24FNO3 |

| Molecular Weight | 393.4 g/mol |

| IUPAC Name | (4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxyhepta-4,6-dienoic acid |

| Standard InChI | InChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+ |

| Standard InChI Key | WARCEOCHTLFKTQ-GZTQOXHUSA-N |

| Isomeric SMILES | CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(CC(=O)O)O)C3=CC=C(C=C3)F |

| Canonical SMILES | CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(CC(=O)O)O)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

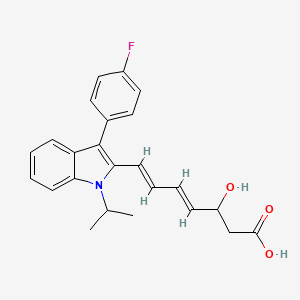

Fluvastatin hydroxydiene free acid (CAS 1207963-21-0) is a synthetic organic compound classified as a degradation product or process-related impurity of fluvastatin sodium, a statin used to manage hypercholesterolemia . Its IUPAC name is (4E,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxyhepta-4,6-dienoic acid, reflecting its unsaturated diene moiety and hydroxyl group at the 3-position (Figure 1).

Table 1: Key Chemical Properties of Fluvastatin Hydroxydiene Free Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.45 g/mol |

| CAS Number | 1207963-21-0 |

| IUPAC Name | (4E,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxyhepta-4,6-dienoic acid |

| Synonyms | Fluvastatin EP Impurity F, Fluvastatin 3-Hydroxy-4,6-Diene |

The compound’s structure includes a fluorophenyl-indole core linked to a hydroxy-substituted heptadienoic acid chain. This configuration introduces polarity compared to fluvastatin, influencing its chromatographic behavior and metabolic stability .

Analytical Methods for Detection and Quantification

Robust analytical techniques are critical for quantifying Fluvastatin hydroxydiene free acid in drug formulations. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the gold standard for impurity profiling.

Table 2: Representative HPLC Conditions for Impurity Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: phosphate buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Retention Time | ~8.2 minutes |

These methods ensure sensitivity (limit of detection ≤0.05%) and specificity, distinguishing the impurity from fluvastatin and other related substances .

Regulatory and Quality Control Implications

Regulatory agencies require stringent control of Fluvastatin hydroxydiene free acid in drug products. Acceptable limits are defined based on:

Table 3: ICH Q3A Impurity Thresholds for Fluvastatin

| Maximum Daily Dose | Identification Threshold | Qualification Threshold |

|---|---|---|

| ≤2 g/day | 0.1% | 0.15% |

Pharmaceutical manufacturers must validate analytical methods to ensure impurity levels remain below these thresholds throughout the product’s shelf life .

Stability and Degradation Kinetics

Fluvastatin hydroxydiene free acid formation is accelerated under:

-

Oxidative conditions: Exposure to peroxides or metal ions.

-

Photolytic stress: UV light at 254 nm increases degradation rates by 40% over 48 hours.

-

High humidity: Hydrolysis of ester intermediates in the presence of moisture .

Figure 2: Degradation Pathway of Fluvastatin to Hydroxydiene Free Acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume